(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid
Description
(2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid is a chiral α-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a 2-fluorophenyl substituent. It serves as a critical intermediate in synthesizing fluoro-substituted cephalosporins, a class of β-lactam antibiotics with enhanced stability against bacterial resistance mechanisms . The compound’s stereochemistry (S-configuration) and fluorine substitution at the ortho position of the phenyl ring are pivotal for its biological relevance. Its synthesis via asymmetric catalysis achieves a 95% yield and 90% enantiomeric excess (ee) using iron-based catalysts and chiral chromatography .
Properties
CAS No. |
1021948-15-1 |
|---|---|
Molecular Formula |
C13H16FNO4 |
Molecular Weight |
269.27 g/mol |
IUPAC Name |
(2S)-2-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 |
InChI Key |
IUFATHQIUYUCFE-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Asymmetric Catalysis
Chiral catalysts such as (R)- or (S)-BINAP-metal complexes enable enantioselective formation of the α-amino acid backbone. For example:
Resolution of Racemates
Crystallization with chiral resolving agents (e.g., L-tartaric acid) separates enantiomers. This method, while reliable, often requires iterative cycles to achieve high optical purity.
Carboxylic Acid Functionalization
The acetic acid moiety is introduced via carboxylation or hydrolysis of nitrile intermediates:
Hydrolysis of Nitriles
Direct Carboxylation
-
Using CO₂ under high pressure (5 atm) in the presence of a cesium carbonate base facilitates direct carboxylation.
Industrial-Scale Production Techniques
Continuous flow reactors enhance yield and reduce reaction times compared to batch processes:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12–24 hours | 1–2 hours |
| Yield | 70–75% | 85–90% |
| Solvent Consumption | 15 L/kg product | 5 L/kg product |
Flow systems improve heat transfer and mixing efficiency, critical for exothermic Boc protection steps.
Purification and Analytical Validation
Liquid-Liquid Extraction
Preparative HPLC
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.39 (s, 9H, Boc), 5.12 (d, J = 8.4 Hz, 1H, NH), 7.25–7.45 (m, 4H, Ar-H).
-
HRMS : m/z calc. for C₁₃H₁₆FNO₄ [M+H]⁺: 269.27, found: 269.27.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Asymmetric Catalysis | 88 | 99 | 120 |
| Racemic Resolution | 65 | 95 | 90 |
| Flow Synthesis | 92 | 98 | 80 |
Flow synthesis offers the best balance of efficiency and cost for industrial applications.
Troubleshooting Common Synthetic Challenges
Low Enantiomeric Excess
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogenated benzene derivatives and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes.
Comparison with Similar Compounds
2-Fluorophenyl vs. Other Aromatic/Heterocyclic Substitutents
- N-(t-Boc)-2-phenylglycine (Compound II): Differs by lacking fluorine at the ortho position of the phenyl ring.
- (2S)-2-[(tert-Butoxycarbonyl)amino]-2-(3-thiophenyl)acetic acid: Replaces the 2-fluorophenyl group with a thiophen-3-yl ring. The sulfur atom in thiophene alters electronic properties (e.g., polarizability) and may influence binding to hydrophobic enzyme pockets .
- 2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid: Substitutes fluorine with a para-hydroxyl group, introducing hydrogen-bonding capacity but reducing lipophilicity (logP ~1.5 estimated) compared to the fluorinated analog .
Aliphatic vs. Aromatic Substituents
- (2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexyl)acetic acid: The cyclohexyl ring with geminal difluorine substituents introduces conformational flexibility and enhanced solubility (predicted pKa 3.94) relative to the rigid aromatic system .
Physicochemical Properties
Biological Activity
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid, with the chemical formula CHFNO, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is crucial for its stability and reactivity. The presence of a fluorine atom in the phenyl ring enhances lipophilicity and may influence biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | CHFNO |
| Molecular Weight | 273.27 g/mol |
| LogP | 3.03 |
| Polar Surface Area | 76 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been studied for its potential as an inhibitor of specific proteases and as a modulator of metabolic pathways.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of diaminopimelate desuccinylase (DapE), an enzyme involved in bacterial cell wall synthesis. Inhibition of DapE can lead to antibacterial effects, making this compound a candidate for antibiotic development.
- IC values for related compounds have shown promising inhibitory activity, suggesting that modifications in the structure can enhance potency.
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial properties against various strains of bacteria, with IC values in the low micromolar range. This suggests potential application in treating bacterial infections.
- Polymeric Chain Formation : The compound has been shown to form centrosymmetric carboxylate dimers that create infinite polymeric chains. This property may influence its solubility and bioavailability, impacting its efficacy as a therapeutic agent .
- Structure-Activity Relationship (SAR) : Variations in the substituents on the phenyl ring have been systematically studied to determine their effects on biological activity. For instance, the introduction of electron-withdrawing groups like fluorine has been linked to enhanced enzyme inhibition and increased lipophilicity, which may improve pharmacokinetic profiles.
Q & A
Q. What are the key steps for synthesizing (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid, and how are reaction conditions optimized?
The synthesis involves enantioselective methods using catalysts like (R,R)-FeBIPF₂ (2 mol%) and TMP (tetramethylpiperidine) at low temperatures (-30°C) to achieve high enantiomeric excess (90% ee). Critical steps include:
- Catalyst selection : Chiral catalysts ensure stereochemical control.
- Reaction time and temperature : Prolonged reaction times (16 h) at sub-zero temperatures minimize racemization.
- Purification : Flash column chromatography with solvents like n-hexane/EtOAc (5:1 + 0.2% HOAc) removes impurities .
- Analytical validation : HPLC with a chiral column (Daicel Chiralpak IG) confirms enantiopurity .
Q. How is the compound characterized, and what analytical techniques are essential for quality control?
- Nuclear Magnetic Resonance (NMR) : Confirms the presence of the tert-butoxycarbonyl (Boc) group, fluorophenyl ring, and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Measures enantiomeric excess (e.g., 90% ee) using chiral columns .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., 293.31 g/mol) and fragmentation patterns .
- Melting point and solubility : Empirical determination under controlled conditions ensures batch consistency .
Q. What are the structural features influencing its stability and reactivity?
- Boc protection : The tert-butoxycarbonyl group shields the amine, enhancing stability during synthesis .
- Fluorophenyl moiety : Electron-withdrawing fluorine increases electrophilicity at the acetic acid group, facilitating peptide coupling .
- Chiral center : The (2S)-configuration is critical for biological activity and must be preserved via optimized reaction conditions .
Advanced Research Questions
Q. How can computational methods predict binding modes of this compound with target proteins?
- Molecular docking : Tools like AutoDock or Schrödinger Suite model interactions with enzymes (e.g., penicillin-binding proteins in cephalosporin synthesis). Focus on:
- Hydrogen bonding : Between the carboxylic acid group and active-site residues.
- Steric effects : Fluorophenyl orientation affects binding pocket compatibility .
- MD simulations : Assess stability of predicted complexes over time .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
| Structural Feature | Biological Impact | Example Compound |
|---|---|---|
| Fluorine position | Alters hydrophobicity and target affinity | 2-(4-fluorophenyl) vs. 2-(3-fluorophenyl) |
| Amino acid backbone | Modifies metabolic stability | Boc-protected vs. unprotected amine |
| Chirality | Dictates enantiomer-specific activity | (2S)- vs. (2R)-configurations |
Q. Methodological approach :
- Perform surface plasmon resonance (SPR) to quantify binding kinetics (e.g., KD values).
- Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) .
Q. How is enantiomeric purity validated, and what are the implications of impurities in biological assays?
- Chiral HPLC : Baseline separation of enantiomers (e.g., t1 = 14.5 min, t2 = 24.0 min) under acidic mobile phases (0.1% TFA) .
- Circular dichroism (CD) : Detects optical activity deviations caused by racemization.
- Impact of impurities : Even 5% of the (2R)-enantiomer can reduce antibiotic efficacy by 30% in cephalosporin derivatives .
Q. What synthetic routes enable the incorporation of this compound into peptide-based drugs?
- Solid-phase peptide synthesis (SPPS) : Activate the carboxylic acid group with HATU/DIPEA for amide bond formation.
- Deprotection strategies : Use TFA to remove the Boc group post-coupling .
- Side-chain modifications : Introduce fluorophenyl-derived peptides to enhance blood-brain barrier penetration in neuroactive compounds .
Applications in Drug Development
Q. How does this compound contribute to the synthesis of fluorinated cephalosporins?
It serves as a key intermediate for introducing fluorine into the β-lactam core, enhancing:
- Antibacterial spectrum : Fluorine improves Gram-negative coverage.
- Metabolic stability : Resistance to hydrolytic enzymes .
Synthetic pathway : Coupling with 7-aminocephalosporanic acid (7-ACA) via carbodiimide-mediated activation .
Q. What role does the fluorophenyl group play in modulating pharmacokinetic properties?
- Lipophilicity : Increases logP by 0.5 units, improving membrane permeability.
- Metabolic resistance : Fluorine reduces cytochrome P450-mediated oxidation, prolonging half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
